An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid
An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-(Benzoylthio)-2-methylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, provides an experimental protocol for its synthesis, and discusses its primary application in the production of angiotensin-converting enzyme (ACE) inhibitors. While direct biological activity studies on the compound itself are limited, its role as a thioester and its significance in drug development are explored. All quantitative data is presented in structured tables, and a detailed synthesis workflow is provided as a Graphviz diagram.
Introduction
3-(Benzoylthio)-2-methylpropanoic acid is a carboxylic acid derivative of significant interest in the pharmaceutical industry.[1] Its structure, featuring a benzoylthio group and a chiral center, makes it a valuable building block for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs).[1] The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of the ACE inhibitors Zofenoprilat and its calcium salt, Zofenopril calcium.[1] These drugs are widely prescribed for the management of hypertension and heart failure.[1]
This guide aims to consolidate the available technical information on 3-(Benzoylthio)-2-methylpropanoic acid, providing researchers and drug development professionals with a detailed resource covering its fundamental properties and synthetic methodology.
Chemical and Physical Properties
3-(Benzoylthio)-2-methylpropanoic acid is typically a white, needle-like crystalline solid.[1] Its chemical structure consists of a propanoic acid backbone with a methyl group at the second carbon and a benzoylthio group at the third carbon. The presence of a chiral center at the C2 position gives rise to (S) and (R) enantiomers, which are critical for its use in stereoselective synthesis.
Identifiers and Basic Properties
The following table summarizes the key identifiers and basic physicochemical properties of 3-(Benzoylthio)-2-methylpropanoic acid.
| Property | Value | Reference(s) |
| Chemical Name | 3-(Benzoylthio)-2-methylpropanoic acid | [2] |
| Synonyms | 3-benzoylsulfanyl-2-methylpropanoic acid | [2] |
| CAS Number (Racemate) | 74431-50-8 | [2] |
| CAS Number ((S)-form) | 72679-02-8 | |
| CAS Number ((R)-form) | 74407-70-8 | [3] |
| Molecular Formula | C₁₁H₁₂O₃S | [2][3] |
| Molecular Weight | 224.28 g/mol | [2][3] |
| Appearance | White needle-like crystal | [1] |
| Purity (Typical) | ≥98.0% | [1] |
Physicochemical Data
This table presents more detailed physicochemical data for 3-(Benzoylthio)-2-methylpropanoic acid.
| Property | Value | Reference(s) |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |
| Flash Point | 176.0 ± 25.7 °C | [1] |
| XLogP3 | 2.4 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 4 | [2][3] |
| Rotatable Bond Count | 5 | [2][3] |
| Exact Mass | 224.05071541 Da | [2][3] |
| Topological Polar Surface Area | 79.7 Ų | [2][3] |
Synthesis and Experimental Protocols
The synthesis of 3-(Benzoylthio)-2-methylpropanoic acid can be achieved through the reaction of methacrylic acid with thiobenzoic acid. This method is analogous to the synthesis of 3-acetylthio-2-methylpropanoic acid described in U.S. Patent 4,105,776A, where thioacetic acid is used.[4][5]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3-(Benzoylthio)-2-methylpropanoic acid.
Caption: A schematic overview of the synthesis process for 3-(Benzoylthio)-2-methylpropanoic acid.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous acetylthio compound.[4][5]
Materials:
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Methacrylic acid
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Thiobenzoic acid
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Steam bath
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Reaction flask
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Stirring apparatus
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Vacuum distillation setup
Procedure:
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A mixture of thiobenzoic acid and methacrylic acid is prepared in a suitable reaction flask.
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The mixture is heated on a steam bath for approximately one hour with continuous stirring.
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Following the heating period, the reaction mixture is allowed to cool and is then stirred at room temperature for approximately 18 hours to ensure the completion of the reaction.
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The progress of the reaction can be monitored using techniques such as NMR spectroscopy to confirm the consumption of the starting materials.
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Once the reaction is complete, the crude product is purified by vacuum distillation.
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The fraction containing 3-(Benzoylthio)-2-methylpropanoic acid is collected.
Biological Relevance and Applications
The primary significance of 3-(Benzoylthio)-2-methylpropanoic acid lies in its role as a key intermediate in the synthesis of Zofenopril, a potent ACE inhibitor.[1] The thioester functional group is a crucial feature of this molecule, as thioesters are known to be important biological intermediates, for example, in the form of acetyl-CoA, they are central to metabolism.[6][7][8] Thioesters are considered "activated" carboxylic acid derivatives and are involved in various enzymatic reactions, including acyl group transfer.[6][8]
While there is a lack of direct studies on the intrinsic biological activity of 3-(Benzoylthio)-2-methylpropanoic acid, its structural features suggest potential areas for future investigation. Thioester compounds, in general, have been explored for various medicinal and biological activities.[9]
Role in Zofenopril Synthesis
The synthesis of Zofenopril involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with a proline derivative. The stereochemistry of the C2 carbon in the propanoic acid is critical for the final biological activity of the Zofenopril molecule.
The following diagram illustrates the logical relationship of 3-(Benzoylthio)-2-methylpropanoic acid as an intermediate in the synthesis of Zofenopril.
Caption: Logical flow from the intermediate to the final drug product and its mechanism of action.
Analytical Methods
The characterization and quality control of 3-(Benzoylthio)-2-methylpropanoic acid are crucial for its use in pharmaceutical manufacturing. Standard analytical techniques are employed to determine its purity and structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and identify any impurities.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate the (S) and (R) enantiomers when a chiral stationary phase is used.
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Gas Chromatography (GC): Can also be employed for purity assessment.
Conclusion
3-(Benzoylthio)-2-methylpropanoic acid is a fundamentally important molecule in the synthesis of the ACE inhibitor Zofenopril. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and an outline of its primary application. While direct research into its biological activities is not extensive, its role as a thioester highlights its chemical reactivity and importance in the broader context of medicinal chemistry. Further research into the potential intrinsic biological effects of this and related thioester compounds could open new avenues for drug discovery and development.
References
- 1. innospk.com [innospk.com]
- 2. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
